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molecular formula C13H18O2 B8641615 Butyl 3-phenylpropanoate CAS No. 20627-49-0

Butyl 3-phenylpropanoate

Cat. No. B8641615
M. Wt: 206.28 g/mol
InChI Key: LDYUGYKDRCVGMQ-UHFFFAOYSA-N
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Patent
US08552204B2

Procedure details

Under a nitrogen atmosphere, a mixture of 3-phenylpropionic acid (3.0 mmol), n-butanol (3.6 mmol), the zinc cluster obtained in the above-described Example 1 (0.0375 mmol), and diisopropyl ether (5.0 ml) was refluxed for 18 hours. As a result, butyl 3-phenylpropionate was obtained quantitatively.
Quantity
3 mmol
Type
reactant
Reaction Step One
Quantity
3.6 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Example 1
Quantity
0.0375 mmol
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][C:9]([OH:11])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[CH2:12](O)[CH2:13][CH2:14][CH3:15].C(OC(C)C)(C)C>[Zn]>[C:1]1([CH2:7][CH2:8][C:9]([O:11][CH2:12][CH2:13][CH2:14][CH3:15])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
3 mmol
Type
reactant
Smiles
C1(=CC=CC=C1)CCC(=O)O
Name
Quantity
3.6 mmol
Type
reactant
Smiles
C(CCC)O
Step Two
Name
Example 1
Quantity
0.0375 mmol
Type
reactant
Smiles
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
C(C)(C)OC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Zn]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 18 hours
Duration
18 h

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCC(=O)OCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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